2-(Propan-2-yl)heptanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-(Propan-2-yl)heptanoic acid is C10H20O2 . The InChI code is 1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) . The molecular weight is 172.27 .Physical And Chemical Properties Analysis
The physical form of 2-(Propan-2-yl)heptanoic acid is a liquid . It has a molecular weight of 172.26 . The density is 0.9±0.1 g/cm3, and the boiling point is 195.7±8.0 °C at 760 mmHg .Scientific Research Applications
1. Extraction and Recovery in Chemical Engineering
2-(Propan-2-yl)heptanoic acid, commonly known as propionic acid, is extensively used in chemical engineering for extraction and recovery purposes. Research has shown that reactive extraction using specific extractants like Aliquat 336 and various diluents is a promising technique for propionic acid recovery from fermentation broth. This process is crucial for the chemical, pharmaceutical, and food industries (Keshav, Chand, & Wasewar, 2009). Another study explored the effects of binary extractants and modifier-diluents systems on the equilibria of propionic acid extraction, contributing to the design of more efficient extraction processes (Keshav, Wasewar, Chand, & Uslu, 2009).
2. Biomedical Research
In biomedical research, 2-(Propan-2-yl)heptanoic acid is linked to the study of odd-chain fatty acids (OCFAs), which are biomarkers for dietary fiber intake and are synthesized endogenously from gut-derived propionate. This process has implications for insulin sensitivity and type 2 diabetes risk (Weitkunat et al., 2017).
3. Microbiology and Polymer Science
This compound has also been used to study the growth behavior and polymer incorporation of Pseudomonas oleovorans on alkyl esters of heptanoic acid, providing insights into microbial growth dynamics and polymer production (Scholz, Fuller, & Lenz, 1994).
4. Chemistry and Material Science
In the field of chemistry and materials science, 2-(Propan-2-yl)heptanoic acid is involved in the synthesis of new compounds and materials. For example, it plays a role in the design and synthesis of chiral benzoates and fluorobenzoates with specific mesomorphic properties (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015). It also influences the phase separation temperatures of methanol/hydrocarbon/water mixtures, which has implications for fuel chemistry (Cheung, 1989).
Safety and Hazards
properties
IUPAC Name |
2-propan-2-ylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVDADINLFSWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706681 | |
Record name | 2-(Propan-2-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)heptanoic acid | |
CAS RN |
116988-31-9 | |
Record name | 2-(Propan-2-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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